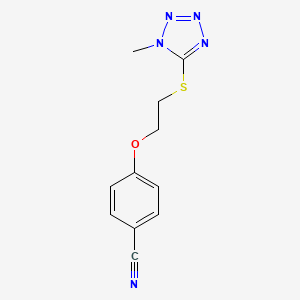
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile can be approached through various methods. One common method involves the reaction of 4-(2-bromoethoxy)benzonitrile with 1-methyl-1H-tetrazole-5-thiol under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Análisis De Reacciones Químicas
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: The compound is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways .
Comparación Con Compuestos Similares
4-(2-((1-Methyl-1h-tetrazol-5-yl)thio)ethoxy)benzonitrile can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidity and resonance stabilization.
1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Used as an antihypertensive agent.
Di(1H-tetrazol-5-yl)methanone oxime: Known for its high nitrogen content and potential use as an energetic material
Propiedades
Fórmula molecular |
C11H11N5OS |
|---|---|
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
4-[2-(1-methyltetrazol-5-yl)sulfanylethoxy]benzonitrile |
InChI |
InChI=1S/C11H11N5OS/c1-16-11(13-14-15-16)18-7-6-17-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |
Clave InChI |
QCQOJQSRVJBGPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCCOC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


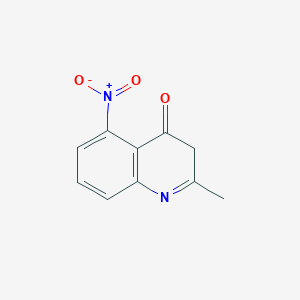

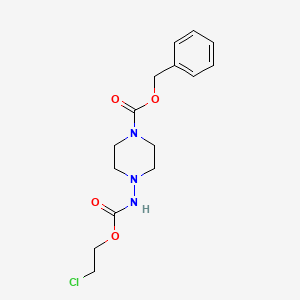
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
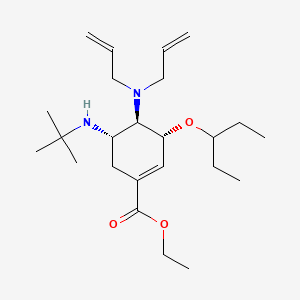
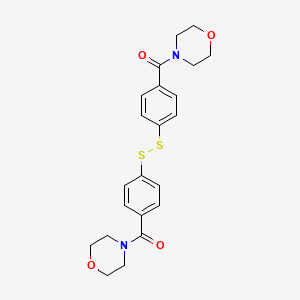
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)





